molecular formula C18H24O2Si B3067716 2-(Tert-butyldiphenylsilanyloxy)ethanol CAS No. 138499-16-8

2-(Tert-butyldiphenylsilanyloxy)ethanol

Cat. No.: B3067716
CAS No.: 138499-16-8
M. Wt: 300.5 g/mol
InChI Key: XIDWGTFDBMALGG-UHFFFAOYSA-N
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Description

Synthesis Analysis

One of the most common methods for the synthesis of TBDPSEO involves the reaction of ethylene glycol and imidazole dissolved in DMF, to which tert-butyldiphenylsilyl chloride is added at room temperature. The mixture is then stirred at room temperature under a nitrogen atmosphere for 14.5 hours .


Molecular Structure Analysis

The molecular formula of TBDPSEO is C18H24O2Si . Its structure can be represented by the canonical SMILES string: CC(C)(C)Si(C2=CC=CC=C2)OCCO .


Chemical Reactions Analysis

TBDPSEO is commonly used as a reagent in organic synthesis due to its properties as a silylating agent. It reacts with ethylene glycol and imidazole in the presence of DMF to form a new compound .


Physical and Chemical Properties Analysis

TBDPSEO is a colorless and transparent liquid with a molecular weight of 300.5 g/mol. It has a density of 1.07 g/mL and is soluble in common organic solvents such as diethyl ether, chloroform, and acetone.

Scientific Research Applications

Extraction and Separation Processes

  • Extraction of Alcohols from Water: Research indicates that certain alcohols, such as ethanol and 1-butanol, can be extracted from water using specific ionic liquids, providing an alternative to conventional distillation methods which are energy-intensive. This process is particularly relevant in the context of ethanol production and its use as a commercial transportation fuel (Chapeaux et al., 2008).

Chemical Synthesis and Reactions

  • Desilylation of Ethers: A study shows that tert-butyldimethylsilyl (TBDMS) ethers of alcohols can be effectively desilylated in the presence of certain catalysts. This process is significant in organic synthesis, especially for tert-butyldiphenylsilyl (TBDPS) ethers (Yu & Verkade, 2000).
  • Synthesis of Specific Compounds: There's research on the preparation of compounds like 2-(2-((6-chlorohexyl)oxy)ethoxy) ethanamine, which involves reactions with substances like 2-(2-aminoethoxy)ethanol (Zhong-Qian Wu, 2011).

Photocatalytic Applications

  • Photocatalytic Degradation: The photocatalytic transformation of certain compounds, like salbutamol, using titanium dioxide under simulated solar irradiation is an area of interest. This process involves the degradation of micropollutants and the assessment of mineralization and toxicity (Sakkas et al., 2007).

Protective Agents in Synthesis

  • Hydroxyl Group Protection: The development of chemical agents to protect hydroxyl groups is essential in various synthetic applications. Research on dimethyl-tert-butylsilyl as a protective agent for hydroxyl groups highlights its stability and utility in various contexts, including prostaglandin synthesis (Corey & Venkateswarlu, 1972).

Solution Dynamics

  • Behavior in Aqueous Solutions: The associative behavior of aqueous solutions of alcohols like methanol, ethanol, and tert-butyl alcohol has been studied to understand their interactions with water at a molecular level (Price et al., 2003).

Catalytic Processes

  • Alkylation Reaction of Phenol and tert-Butyl Alcohol: Research on catalysts like 1H-imidazole-1-acetic acid tosilate for the alkylation reaction of phenol and tert-butyl alcohol offers insights into efficient and recyclable catalytic systems, significant for the synthesis of tert-butylphenol (Zhang et al., 2022).

Safety and Hazards

While specific safety and hazard information for TBDPSEO is not available, it is generally recommended to avoid contact with skin and eyes, avoid formation of dust and aerosols, and obtain special instructions before use .

Mechanism of Action

Target of Action

2-(Tert-butyldiphenylsilanyloxy)ethanol, also known as TBDPSEO, is an organic compound that contains a siloxane group and a hydroxyl group. This compound belongs to the family of organosilicon compounds and is commonly used as a reagent in organic synthesis due to its properties as a silylating agent. It is primarily used as an intermediate in organic synthesis .

Mode of Action

TBDPSEO can undergo esterification reaction with other alcohol compounds . Under the catalysis of acid or base, a hydrolysis reaction may occur, generating corresponding silanols and alcohol compounds . It may also react with organometallic reagents such as Grignard reagents to generate new organosilicon compounds .

Pharmacokinetics

, and slightly soluble in water . This could potentially affect its absorption, distribution, metabolism, and excretion (ADME) properties.

Result of Action

The primary result of TBDPSEO’s action is the synthesis of other complex organosilicon compounds . As an intermediate in organic synthesis, it can be used as a protective group or precursor, contributing to the formation of these compounds .

Properties

IUPAC Name

2-[tert-butyl(diphenyl)silyl]oxyethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24O2Si/c1-18(2,3)21(20-15-14-19,16-10-6-4-7-11-16)17-12-8-5-9-13-17/h4-13,19H,14-15H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XIDWGTFDBMALGG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)[Si](C1=CC=CC=C1)(C2=CC=CC=C2)OCCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24O2Si
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

10.0 g (36.4 mmol) of chloro-tert-butyl(diphenyl)silane dissolved in 88 ml of tetrahydrofuran were added dropwise over a period of 6 h to a solution of 10.1 ml (182 mmol) of 1,2-ethanediol and 2.97 g (43.7 mmol) of imidazole in 12 ml of tetrahydrofuran, and the mixture was then stirred further at RT overnight. The solvent was removed under reduced pressure and the residue was purified by flash chromatography (340 g silica cartridge, 100 ml/min, cyclohexane/ethyl acetate gradient). Yield: 8.34 g (76% of theory)
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
88 mL
Type
solvent
Reaction Step One
Quantity
10.1 mL
Type
reactant
Reaction Step Two
Quantity
2.97 g
Type
reactant
Reaction Step Two
Quantity
12 mL
Type
solvent
Reaction Step Two

Synthesis routes and methods II

Procedure details

Into a 2-L 3-necked round-bottom flask was placed tetrahydrofuran (800 mL), ethane-1,2-diol (40 g, 644.46 mmol, 1.00 equiv) and imidazole (61.4 g, 901.92 mmol, 1.40 equiv). This was followed by the addition of TBDPSCl (186.3 g) dropwise with stirring at 0° C. in 30 min. The resulting solution was stirred overnight at room temperature. The solids were filtered out, and the filtrate cake was washed with 200 mL of EA. The resulting mixture was washed with 200 mL of brine and concentrated under vacuum. The residue was applied onto a silica gel column with ethyl acetate/petroleum ether (1:25). Purification afforded 83 g (43%) of 2-[(tert-butyldiphenylsilyl)oxy]ethan-1-ol (85.2) as a colorless oil.
Quantity
40 g
Type
reactant
Reaction Step One
Quantity
61.4 g
Type
reactant
Reaction Step Two
Quantity
186.3 g
Type
reactant
Reaction Step Three
Quantity
800 mL
Type
solvent
Reaction Step Four

Synthesis routes and methods III

Procedure details

Commercially available 2-hydroxyethyl acetate (3.12 g, 30.0 mmol), triethylamine (4.6 ml, 33 mmol), and 4-(N,N-dimethylamino)pyridine (100 mg) were dissolved in dichloromethane (20 ml), then tert-butylchlorodiphenylsilane (8.65 g, 31.5 mmol) was added thereto at room temperature, and the mixture was stirred for 20 hours. The obtained solution was diluted with a mixed solvent of hexane-ethyl acetate (1:1), and then the resulting solution was washed with water and with an aqueous solution of sodium chloride. The solution was dried over anhydrous magnesium sulfate, and the solvent was distilled off under reduced pressure. The residue was dissolved in methanol (100 ml), and 28% sodium methoxide in methanol (3 ml) was added thereto at room temperature followed by stirring for 2 hours. The solvent was distilled off under reduced pressure, and the residue was partitioned between ethyl acetate and a phosphate buffer solution (pH 7), then the organic layer was washed with an aqueous solution of sodium chloride and dried over anhydrous magnesium sulfate. The solvent was distilled off under reduced pressure to afford the crude title compound (5.18 g, 57% gross yield) as a colorless oil.
Quantity
3.12 g
Type
reactant
Reaction Step One
Quantity
4.6 mL
Type
reactant
Reaction Step One
Quantity
100 mg
Type
catalyst
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
8.65 g
Type
reactant
Reaction Step Two
Name
hexane ethyl acetate
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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